molecular formula C17H23N3O2S2 B2950113 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946356-77-0

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2950113
CAS No.: 946356-77-0
M. Wt: 365.51
InChI Key: QCRYFHLWXZTHRH-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzenesulfonamide group, a motif frequently investigated for its potential to inhibit various enzymes . This moiety is linked to a complex amine system featuring a 4-methylpiperazine ring and a thiophen-3-yl group. The piperazine ring is a common feature in bioactive molecules that influences physicochemical properties and target binding , while the thiophene heterocycle is a five-membered ring often utilized in the design of antibacterial and other anti-infective agents due to its role in modulating biological activity and pharmacokinetic profiles . Researchers may evaluate this compound as a potential scaffold for developing novel therapeutic agents. Its molecular architecture suggests potential for interaction with a range of biological targets, and it can serve as a key intermediate or building block in the synthesis of more complex chemical libraries for high-throughput screening. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-19-8-10-20(11-9-19)17(15-7-12-23-14-15)13-18-24(21,22)16-5-3-2-4-6-16/h2-7,12,14,17-18H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRYFHLWXZTHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzenesulfonamide core with a 4-methylpiperazin-1-yl group and a thiophen-3-yl substituent. The unique structural arrangement suggests that it may interact with various biological targets, potentially leading to diverse pharmacological effects.

Structural FeatureDescription
Core StructureBenzenesulfonamide
Substituents4-methylpiperazin-1-yl, thiophen-3-yl
Molecular WeightApprox. 308.4 g/mol

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. For instance, certain analogs demonstrated IC50 values in the micromolar range against these cell lines, indicating potent cytotoxic effects .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in treating conditions like cancer or inflammation. Preliminary studies suggest potential interactions with carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

The mechanism of action for this compound likely involves:

  • Receptor Interaction : The piperazine moiety may facilitate binding to various receptors, modulating signal transduction pathways.
  • Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially blocking substrate access and inhibiting enzymatic activity.
  • Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic factors such as p53 in cancer cells .

Case Studies and Research Findings

Several studies have elucidated the biological activity of related compounds:

  • Cytotoxicity Studies : A study highlighted that certain derivatives exhibited significant cytotoxicity against MCF-7 and U937 cell lines, with IC50 values ranging from 0.12 to 2.78 µM . Flow cytometry assays confirmed these compounds' ability to induce apoptosis in a dose-dependent manner.
  • Inhibition Studies : Research indicated that some derivatives selectively inhibited carbonic anhydrase isoforms at nanomolar concentrations, showcasing their potential as therapeutic agents in cancer treatment .
  • Comparative Analysis : Structural analogs were evaluated for their biological activity, revealing that modifications in substituents significantly influenced their pharmacokinetic profiles and efficacy against target cell lines .

Comparison with Similar Compounds

Structural Analog 1: N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r)

Key Structural Differences :

  • Core substituents : Compound 3r replaces the 4-methylpiperazine and thiophene in the target compound with a 3-acetylphenyl-indole system.
  • Sulfonamide group : Both share a 4-methylbenzenesulfonamide moiety, suggesting similar solubility and metabolic stability.

Implications :

  • The ethyl linker in both compounds provides conformational flexibility, but the bulkier indole group in 3r could limit membrane permeability relative to the target’s smaller thiophene ring.

Structural Analog 2: 4-Methyl-N-(2-oxo-6-(oxophosphanyl)-1-tosyltetrahydropyrimidin-4(1H)-ylidene)benzenesulfonamide (19)

Key Structural Differences :

  • Heterocyclic core : Compound 19 features a tetrahydropyrimidine ring with oxo and phosphanyl groups, contrasting with the target’s unmodified piperazine.
  • Functional groups : The phosphanyl and oxo groups in 19 introduce polar and hydrogen-bonding capabilities absent in the target compound.

Implications :

  • The phosphanyl group in 19 may enhance metal-binding properties, making it relevant for catalytic or chelation applications, unlike the target’s purely organic framework.
  • The tosyl (4-methylbenzenesulfonamide) group in both compounds suggests shared stability under acidic conditions.

Spectroscopic Data :

  • IR data for 19 (e.g., 1661 cm⁻¹ for C=O, 1225 cm⁻¹ for P=O) could guide comparative analyses if similar data were available for the target compound.

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